Ethylene glycol sulfate

Description

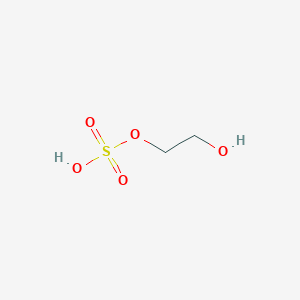

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O5S/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPYETXMWCTXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34870-92-3 | |

| Details | Compound: Polyethylene glycol monosulfate | |

| Record name | Polyethylene glycol monosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34870-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201303497 | |

| Record name | Polyethylene glycol monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34870-92-3 | |

| Record name | Polyethylene glycol monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Mechanistic Elucidation of Ethylene Glycol Sulfate

Established Synthetic Methodologies for Ethylene (B1197577) Glycol Sulfate (B86663) and its Derivatives

Direct Sulfation Reactions of Ethylene Glycol and Oligomers

The direct sulfation of ethylene glycol represents a fundamental approach to synthesizing ethylene glycol sulfate. This method typically involves the reaction of ethylene glycol with a sulfating agent. One common method is the reaction of ethylene glycol with thionyl chloride to form an intermediate glycol sulfite (B76179). This intermediate is then oxidized to produce ethylene sulfate. A one-pot method under solvent-free conditions simplifies this process, avoiding extensive washing, extraction, and concentration steps. google.com In this procedure, ethylene glycol itself acts as the reaction solvent during the esterification with thionyl chloride. google.com The resulting ethylene sulfate product precipitates from the reaction system and can be isolated by direct filtration. google.com

Another approach involves the reaction of ethylene glycol with sulfuryl chloride in the presence of an alkaline catalyst, such as organic amines like dimethylaniline or pyridine (B92270). patsnap.com The reaction is typically carried out in a solvent like chloroform (B151607) or dichloroethane at low temperatures. patsnap.com After the reaction, the resulting salt is filtered off, and the mother liquor is evaporated to yield the crude product, which is then purified by recrystallization. patsnap.com

Synthesis via Macrocyclic Sulfate Intermediates

An alternative and efficient strategy for the synthesis of functionalized oligoethylene glycols involves the use of macrocyclic sulfate intermediates. nih.govacs.org This method allows for the monofunctionalization of oligoethylene glycols without the need for protecting or activating groups. nih.gov The process begins with the preparation of a macrocyclic sulfate, for instance, from tetraethylene glycol. nih.govacs.org This macrocyclic sulfate then undergoes a nucleophilic ring-opening reaction. nih.govacs.org

The synthesis of the macrocyclic sulfate intermediate itself involves reacting the corresponding oligoethylene glycol with a suitable reagent to form a cyclic sulfite, which is subsequently oxidized to the sulfate. nih.govacs.org For example, tetraethylene glycol macrocyclic sulfate can be prepared on a multi-hundred-gram scale. nih.govacs.org The ring-opening of this macrocyclic sulfate with a nucleophile in the presence of a base like sodium hydride yields a sulfate salt intermediate. nih.govrsc.org This intermediate is then hydrolyzed to afford the desired monofunctionalized oligoethylene glycol derivative. nih.govacs.org

Base-Catalyzed and Acid-Catalyzed Approaches to this compound Formation

Both base and acid catalysis play crucial roles in the synthesis of this compound and its derivatives.

Base-Catalyzed Approaches:

In the synthesis of ethylene sulfate from ethylene glycol and sulfuryl chloride, organic bases like dimethylaniline and pyridine are employed as catalysts. patsnap.com The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The molar ratio of the base to the ethylene glycol substrate is a critical parameter, typically ranging from 1-4:1. patsnap.com

The ring-opening of macrocyclic sulfates is also a base-mediated process. Sodium hydride is a commonly used base to deprotonate the nucleophile, facilitating its attack on the macrocyclic sulfate ring to form a sulfate salt intermediate. nih.govrsc.org

Acid-Catalyzed Approaches:

Acid catalysis is prominent in the hydrolysis of the sulfate salt intermediates formed during the ring-opening of macrocyclic sulfates. nih.govacs.org While sulfuric acid has traditionally been used for this step, it presents handling and environmental challenges. nih.govacs.org A more convenient solid acid catalyst, Amberlyst-15, which is a resin with sulfonic acid groups, has been successfully employed as a replacement. nih.govacs.org

In a different context, the acid-catalyzed carbonylation of formaldehyde (B43269) is a key step in an alternative route to produce ethylene glycol. mdpi.comresearchgate.net This reaction, which proceeds via the Koch mechanism, utilizes homogeneous acids or solid acid catalysts like resins and zeolites. mdpi.com

Novel and Emerging Strategies for this compound Synthesis

Heterogeneous Catalysis in Sulfate Esterification

Heterogeneous catalysis offers significant advantages in chemical synthesis, including easier catalyst separation and recycling. In the context of ethylene glycol esterification, solid acid catalysts have been investigated. For instance, the esterification of ethylene glycol with stearic acid to produce ethylene glycol distearate has been achieved using a solid acid catalyst under microwave irradiation in a solvent-free system. researchgate.net This approach significantly reduces reaction times compared to conventional heating methods. researchgate.net

Supported ionic liquids have also been explored as heterogeneous catalysts for the esterification of ethylene glycol with acetic acid to produce ethylene glycol diacetate. researchgate.net These catalysts can be easily separated from the reaction mixture by simple filtration. researchgate.net The study of the esterification of ethylene glycol with acetic acid has also been conducted in the presence of Seralite SRC-120 and Molecular Sieve 13X as catalysts. scribd.comnitrkl.ac.in

Green Chemistry Approaches to this compound Production

Green chemistry principles are increasingly being applied to the synthesis of ethylene glycol and its derivatives to minimize environmental impact. One approach focuses on utilizing renewable resources. A sustainable route to ethylene glycol involves the hydrogenolysis of glycerol, a byproduct of the biodiesel industry, using heterogeneous catalysis. rsc.org

Another green approach involves the development of novel reaction media. Ethylene glycol itself has been used as a green solvent for visible light-promoted aerobic transition metal-free cascade sulfonation/cyclization reactions. researchgate.net

Furthermore, efforts are being made to develop more environmentally friendly production methods for ethylene glycol itself. Researchers have developed an electrochemical system that produces ethylene glycol while capturing carbon dioxide in the same process, reducing waste and energy consumption. northwestern.edu Additionally, a process for producing ethylene glycol from biomass, known as DLEG technology, has been developed, offering a green, low-carbon circular economy route. specialchem.com This method involves the catalytic conversion of sugars derived from starch and corn stalks. specialchem.com

Reaction Kinetics and Thermodynamics of this compound Formation

The synthesis of this compound typically involves the reaction of ethylene glycol with a sulfating agent. The kinetics of this reaction are influenced by several factors, including the choice of sulfating agent, temperature, and the presence of a catalyst.

The thermodynamics of organosulfate formation have been a subject of study, particularly in the context of atmospheric chemistry. While specific thermodynamic data for this compound is not extensively documented, estimations for various organosulfates suggest they are stable compounds. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net The enthalpy of formation for the hydrogen sulfate anion has been a subject of active thermochemical tables. anl.govanl.gov For the sulfation of alcohols, the reaction is generally exothermic, with the formation of the sulfate ester being a thermodynamically favorable process. researchgate.net

Table 1: Factors Influencing Reaction Kinetics of Alcohol Sulfation

| Factor | Influence on Reaction Rate |

| Sulfating Agent | More reactive agents like sulfur trioxide lead to faster reaction rates compared to sulfuric acid. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |

| Catalyst | The presence of a catalyst can significantly increase the reaction rate. |

| Concentration | Higher concentrations of reactants typically lead to a faster reaction rate. |

Catalytic Systems and Their Influence on Selectivity and Yield

Various catalytic systems can be employed to enhance the synthesis of this compound, influencing both the reaction rate and the selectivity towards the desired product. The choice of catalyst is critical in minimizing the formation of byproducts.

Sulfur trioxide-amine complexes, such as the sulfur trioxide-pyridine complex, are commonly used as sulfating agents. nih.govnih.gov These complexes are less reactive than free sulfur trioxide, which allows for better control of the reaction and improved selectivity. nih.gov The amine acts as a Lewis base, moderating the reactivity of the highly electrophilic sulfur trioxide. nih.gov The use of catalysts like urea (B33335) and thiourea (B124793) has been reported to improve the outcome of sulfation for certain alcohols when using sulfamic acid. nih.gov

In the context of related reactions, such as the hydration of ethylene oxide to ethylene glycol, various catalysts have been studied. For instance, sulfonated polystyrene ion exchange resins have been used, with their performance affecting both the conversion of the starting material and the selectivity to the desired glycol product. google.com While not directly for sulfation, this highlights the role of catalysts in directing reactions involving ethylene glycol precursors.

The selectivity of the sulfation of ethylene glycol is a key consideration. Ethylene glycol has two hydroxyl groups, and the reaction can potentially lead to the formation of both the mono-sulfate and the di-sulfate. The use of a stoichiometric amount of the sulfating agent and careful control of reaction conditions are important to favor the formation of the mono-sulfated product.

Table 2: Common Catalytic Systems in Alcohol Sulfation

| Catalyst/Reagent | Role in the Reaction | Impact on Selectivity and Yield |

| Sulfur Trioxide-Pyridine Complex | Moderates the reactivity of SO3. | Improves selectivity by reducing side reactions. nih.govnih.gov |

| Sulfur Trioxide-Trimethylamine Complex | Acts as a mild sulfating agent. | Enhances control over the reaction. nih.gov |

| Urea/Thiourea with Sulfamic Acid | Catalyzes the sulfation reaction. | Can improve yields for specific alcohols. nih.gov |

Detailed Mechanistic Investigations of this compound Synthesis

The mechanism of alcohol sulfation with sulfur trioxide is generally understood to proceed through a series of well-defined steps. The reaction is initiated by the nucleophilic attack of one of the oxygen atoms of a hydroxyl group in ethylene glycol on the electrophilic sulfur atom of sulfur trioxide. researchgate.net

This initial attack leads to the formation of a zwitterionic intermediate. This intermediate is unstable and rapidly rearranges to form the alkyl hydrogen sulfate, in this case, this compound. The general mechanism is thought to be similar for the sulfation of various alcohols. researchgate.net

When using a sulfur trioxide-amine complex, the reaction mechanism is slightly modified. The amine forms a complex with the sulfur trioxide, which then acts as the sulfating agent. nih.govrsc.org The alcohol's hydroxyl group attacks the sulfur atom of the complex, leading to the displacement of the amine and the formation of the sulfate ester. rsc.org This pathway is generally preferred for more sensitive substrates as it mitigates the harshness of using free sulfur trioxide. nih.gov

Chemical Reactivity and Transformation Mechanisms of Ethylene Glycol Sulfate

Hydrolytic Degradation Pathways of Ethylene (B1197577) Glycol Sulfate (B86663)

Hydrolysis is a key degradation pathway for ethylene glycol sulfate, involving the cleavage of the ester linkage by water. The reaction can proceed under acidic, basic, or neutral conditions, with each pathway exhibiting distinct mechanisms and kinetics.

The acid-catalyzed hydrolysis of cyclic sulfates, while less common than their use in nucleophilic substitution, proceeds via a mechanism analogous to that of other esters. libretexts.orgchemguide.co.uk The reaction is catalyzed by hydronium ions (H₃O⁺) present in acidic aqueous solutions. chemguide.co.uk

The mechanism involves the following steps:

Protonation: The process begins with the reversible protonation of one of the sulfonyl oxygen atoms by a hydronium ion. This step increases the electrophilicity of the sulfur atom. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic sulfur atom (or less commonly, a carbon atom), leading to the formation of a tetrahedral intermediate. hilarispublisher.com

Proton Transfer: A proton is transferred from the attacking water molecule to one of the ring's oxygen atoms.

Ring Opening: The C-O bond of the ester linkage cleaves, opening the ring and breaking the tetrahedral intermediate. This step results in the formation of 2-hydroxyethyl hydrogen sulfate.

Deprotonation: The final product, ethylene glycol, and sulfuric acid are formed after subsequent hydrolysis of the intermediate sulfate monoester. The hydronium ion catalyst is regenerated in the process. chemguide.co.uk

While specific kinetic data for this compound is not extensively documented, the hydrolysis of sulfates is known to be facilitated by acidic conditions. researchgate.net The reaction rate is dependent on the concentration of both the substrate and the acid catalyst.

Under basic conditions, the hydrolysis of this compound is an irreversible process often referred to as saponification. libretexts.org The reaction is promoted by a strong base, such as hydroxide (B78521) (OH⁻), which is consumed as a reactant. libretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic sulfur atom of the cyclic sulfate. This leads to the formation of a pentacoordinate sulfur intermediate.

Ring Opening: The ring is opened by the cleavage of a carbon-oxygen bond, resulting in a sulfate monoester anion. This step is generally rapid and irreversible.

Final Products: The reaction yields ethylene glycol and a sulfate salt upon workup.

Unlike acid-catalyzed hydrolysis, the base-promoted reaction is not reversible because the final carboxylate-like sulfate anion is deprotonated and resistant to further attack. youtube.com

Neutral hydrolysis of cyclic sulfates is generally slow compared to acid- or base-catalyzed pathways. It typically requires elevated temperatures to proceed at a significant rate. wikipedia.org The mechanism involves the direct nucleophilic attack of a water molecule on the sulfur atom. Due to the lower nucleophilicity of water compared to the hydroxide ion, the reaction rate is considerably slower.

From an environmental perspective, organosulfates are recognized constituents of atmospheric aerosols. polyu.edu.hk While many are considered chemically stable, they can undergo degradation through various pathways, including hydrolysis. polyu.edu.hk The atmospheric lifetime and fate of organosulfates like this compound are influenced by their hydrolysis rates under the pH conditions found in atmospheric water, such as clouds and fog. The transformation of these compounds can impact the chemical composition and properties of atmospheric aerosols. acs.orgnih.gov

Nucleophilic Substitution Reactions Involving this compound

Cyclic sulfates are highly effective substrates for nucleophilic substitution reactions, often showing superior reactivity and selectivity compared to epoxides. unirioja.es These reactions involve the ring-opening of the cyclic sulfate by a nucleophile, proceeding via an SN2 mechanism. This process is a cornerstone of their utility in organic synthesis, allowing for the stereospecific introduction of various functional groups. acs.orgkiesslinglab.com

The general mechanism involves the backside attack of a nucleophile on one of the carbon atoms of the ring. This attack leads to the cleavage of the adjacent C-O bond, opening the ring and resulting in the formation of a sulfate monoester. The reaction is typically fast, often reaching completion within minutes at reflux temperatures in solvents like acetonitrile. acs.org

The regioselectivity of the nucleophilic attack is sensitive to both steric and electronic factors within the substrate. unirioja.esacs.org For unsubstituted this compound, the two carbon atoms are equivalent. However, in substituted cyclic sulfates, nucleophiles generally attack the less sterically hindered carbon atom. acs.org A wide variety of nucleophiles can be employed in these ring-opening reactions. kiesslinglab.com

| Nucleophile | Product Type after Ring Opening and Hydrolysis | Reference |

|---|---|---|

| Azide (B81097) (N₃⁻) | Amino alcohol | unirioja.eskiesslinglab.com |

| Fluoride (F⁻) | Fluoro alcohol | acs.org |

| Phenoxide (PhO⁻) | Phenoxy alcohol | acs.org |

| Thiols (R-SH) | Thio-alcohol | researchgate.net |

Rearrangement Reactions and Isomerization Pathways of this compound

A rearrangement reaction is a type of organic reaction where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. acs.org These transformations often involve the migration of an atom or a group from one atom to another within the same molecule. While a wide variety of rearrangement reactions exist in organic chemistry, specific rearrangement or isomerization pathways for simple, unsubstituted this compound are not commonly reported in the chemical literature. The high reactivity of the strained ring towards nucleophilic attack typically dominates its chemistry, with ring-opening being the most favored reaction pathway.

Advanced Analytical Methodologies for Research on Ethylene Glycol Sulfate Systems

Spectroscopic Techniques for Elucidating Structure and Reaction Intermediates

Advanced spectroscopic methodologies are indispensable for the detailed investigation of ethylene (B1197577) glycol sulfate (B86663), providing insights into its molecular structure, bonding, and behavior in chemical reactions. These techniques allow for the elucidation of its three-dimensional arrangement, the nature of its chemical bonds, and the identification of transient species formed during reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of ethylene glycol sulfate in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR studies of related compounds like ethylene glycol, distinct signals are observed for the hydroxyl (OH) and methylene (CH₂) protons. The chemical shift of these signals is highly sensitive to temperature and the solvent environment. For instance, in a sealed rotor system, the hydroxyl peak of ethylene glycol shifts to lower frequencies at higher temperatures, eventually merging with the methylene resonance near its boiling point researchgate.net. This sensitivity can be exploited to study intermolecular interactions and dynamic processes. When ethylene glycol is adsorbed in NaX zeolites, characteristic changes in the chemical shifts of the CH₂ and OH groups are observed, indicating specific interactions within the confined environment nih.gov.

For this compound, the cyclic structure would lead to a simplified ¹H NMR spectrum, likely showing a single signal for the four equivalent methylene protons. The chemical shift of this peak would provide information about the electronic environment within the five-membered ring. Similarly, the ¹³C NMR spectrum would be expected to show a single resonance for the two equivalent carbon atoms. The precise chemical shifts would be indicative of the deshielding effect of the sulfate group.

Mechanistic studies involving this compound can utilize NMR to track the disappearance of reactants and the appearance of products over time. The integration of NMR signals allows for the quantification of different species in the reaction mixture, providing kinetic data. Furthermore, the identification of reaction intermediates may be possible through the observation of transient NMR signals under specific reaction conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~4.5 | Singlet |

| ¹³C | ~70-80 | Singlet |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of this compound, which are directly related to its conformation and bonding.

Studies on ethylene glycol have shown that its vibrational spectra are complex due to the presence of multiple stable conformations (rotamers), such as the gauche and trans forms, which are influenced by intramolecular hydrogen bonding nih.govuwo.ca. The infrared spectra of ethylene glycol and its deuterated derivatives have been extensively studied in both liquid and crystalline states, with assignments for various vibrational modes semanticscholar.org. High-pressure Raman and infrared spectroscopy have been used to investigate pressure-induced conformational changes and variations in hydrogen bonding interactions in ethylene glycol uwo.ca.

For this compound, the rigid five-membered ring structure significantly reduces the number of possible conformers compared to ethylene glycol. The vibrational spectra would be dominated by modes associated with the C-C and C-O stretching of the ethylenedioxy group and the symmetric and asymmetric stretching modes of the S=O and S-O bonds of the sulfate group.

Key Vibrational Modes for this compound:

S=O Asymmetric and Symmetric Stretching: These bands are expected to be strong in the IR spectrum and would appear in the region of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively.

C-O Stretching: These vibrations would be observed in the fingerprint region, typically around 1000-1100 cm⁻¹.

C-C Stretching: This mode would also be present in the fingerprint region.

CH₂ Bending and Rocking Modes: These vibrations occur at lower frequencies.

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the vibrational frequencies of this compound and to assign the experimentally observed bands to specific vibrational modes. This combined experimental and theoretical approach allows for a thorough analysis of the molecule's conformational and bonding characteristics asianpubs.orgfao.org.

Mass Spectrometry (MS) Techniques for Reaction Pathway Analysis and Product Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can be used for structural confirmation and product identification in reaction mixtures. The molecular formula of this compound is C₂H₄O₄S, with a molecular weight of approximately 124.11 g/mol sielc.com.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to undergo fragmentation, leading to characteristic ions. The molecular ion peak (M⁺) at m/z 124 might be observed, although it could be weak depending on its stability. Common fragmentation pathways could involve the loss of SO₂ (64 u) or SO₃ (80 u), leading to significant fragment ions.

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing complex mixtures containing this compound gcms.czoup.comforensicresources.org. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification. For compounds like this compound, derivatization may be necessary to improve their volatility and thermal stability for GC analysis oup.comnih.gov.

Liquid chromatography-mass spectrometry (LC-MS) is another valuable technique, particularly for analyzing non-volatile or thermally labile compounds. Reverse-phase HPLC methods can be developed for the separation of this compound sielc.com. When coupled with mass spectrometry, such as with an electrospray ionization (ESI) source, it allows for the sensitive detection and quantification of the compound in various matrices nih.gov. Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation of selected ions, providing more detailed structural information and enhancing selectivity in complex mixtures acs.org.

X-ray Diffraction for Crystalline Structure Elucidation

For this compound, an XRD analysis would reveal the conformation of the five-membered dioxathiolane ring, which is likely to adopt an envelope or twist conformation to minimize steric strain. It would also provide precise measurements of the S=O, S-O, C-O, and C-C bond lengths and the O-S-O, C-O-S, and O-C-C bond angles. Furthermore, the analysis of the crystal packing would reveal the nature and extent of any intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds.

Chromatographic Separation and Detection for Complex Mixtures

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures. These methods are widely used in environmental analysis, industrial quality control, and research.

Gas Chromatography (GC) with Advanced Detectors (FID, MS)

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which has a relatively low volatility, derivatization may be employed to increase its volatility and improve its chromatographic properties.

Flame Ionization Detector (FID): The FID is a common and robust detector for GC that provides a response proportional to the mass of carbon atoms entering the flame. It is a sensitive detector for organic compounds like this compound. However, it does not provide structural information, and identification is based solely on the retention time. The use of an internal standard is crucial for accurate quantification with GC-FID cdc.gov.

Mass Spectrometry (MS) Detector: Coupling GC with a mass spectrometer (GC-MS) provides both separation and definitive identification. The mass spectrometer fragments the eluting compounds and generates a mass spectrum that serves as a molecular fingerprint. This allows for the unambiguous identification of this compound, even in the presence of co-eluting compounds cdc.govsbq.org.br. Selected Ion Monitoring (SIM) mode can be used to enhance the sensitivity and selectivity for trace-level analysis forensicresources.org.

The choice of the GC column is critical for achieving good separation. A polar stationary phase is generally preferred for the analysis of polar compounds like ethylene glycol derivatives. The oven temperature program must be optimized to ensure good resolution of the peaks of interest from other components in the mixture.

Table 2: Typical GC Parameters for the Analysis of Ethylene Glycol Derivatives

| Parameter | Typical Value/Condition |

| Column | DB-5MS, NA-Wax, or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 75-80 °C, followed by a ramp to 230-280 °C |

| Carrier Gas | Helium |

| Detector | FID or MS |

Note: These are general parameters and require optimization for specific applications and instrumentation.

The development of a robust GC method involves optimizing various parameters, including the injection volume, split ratio, and flow rate, to achieve the desired sensitivity, resolution, and analysis time gcms.cz.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the identification and quantification of organosulfates, including this compound, in various matrices. researchgate.net Its high selectivity and sensitivity allow for the detection of trace amounts of the target analyte even in complex samples. researchgate.net Due to the high polarity and ionic nature of this compound, chromatographic and mass spectrometric parameters must be carefully optimized for accurate analysis.

Chromatographic Separation: The separation of small, polar organosulfates like this compound can be challenging with traditional reversed-phase liquid chromatography (RPLC). researchgate.net To overcome poor retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a nonpolar organic solvent, which provides excellent retention for polar and ionic compounds. d-nb.info An amide stationary phase, for instance, has been shown to be effective for retaining carboxy-organosulfates and isoprene-derived organosulfates. d-nb.info

Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique for organosulfates, typically operated in the negative ion mode. acs.org The acidic nature of the sulfate functional group facilitates the formation of deprotonated molecular ions, [M-H]⁻, which allows for high ionization efficiency without the need for chemical derivatization. rsc.org

Tandem mass spectrometry (MS/MS) is crucial for selective and sensitive quantification. This is achieved through Multiple Reaction Monitoring (MRM), where the precursor ion (the [M-H]⁻ of this compound) is selected and fragmented, and specific product ions are monitored. For organosulfates, characteristic fragment ions are often observed, which aids in their identification. Common fragments include the hydrogen sulfate anion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 97 and the sulfate radical anion (•SO₄⁻) at m/z 96. copernicus.org The sulfite (B76179) radical (•SO₃⁻) at m/z 80 has also been observed for some organosulfates. copernicus.org The selection of specific precursor-to-product ion transitions provides high specificity and minimizes interference from the sample matrix. rsc.org

A significant challenge in the quantification of specific organosulfates is the lack of commercially available authentic standards, which are necessary for the accurate calibration of the ESI-MS detector. d-nb.info Therefore, the synthesis of reference standards is often a prerequisite for precise quantitative analysis. d-nb.infocopernicus.org

Table 1: Typical LC-MS/MS Parameters for the Analysis of Various Organosulfates This table presents typical parameters used for analyzing organosulfates, which would be applicable for developing a method for this compound.

| Parameter | Setting/Value | Reference |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | d-nb.info |

| Column | BEH Amide Column (2.1 mm × 100 mm, 1.7 µm) | d-nb.info |

| Mobile Phase | Gradient of acetonitrile and water with ammonium (B1175870) acetate | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | acs.orgrsc.org |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | acs.org |

| Precursor Ion | [M-H]⁻ | rsc.org |

| Typical Fragment Ions | m/z 97 (HSO₄⁻), m/z 96 (•SO₄⁻), m/z 80 (•SO₃⁻) | copernicus.org |

| Limit of Quantification | 0.10-0.50 ng/mL (for various synthetic organosulfates) | copernicus.org |

Electrochemical Methods for Studying Redox Properties and Surface Interactions

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound and their interactions with electrode surfaces. rsc.org While direct studies on this compound are scarce, extensive research on the electro-oxidation of its parent molecule, ethylene glycol, provides a strong foundation for understanding its potential electrochemical behavior. plos.orgresearchgate.netrsc.org

The electro-oxidation of ethylene glycol is a complex process that is highly dependent on the electrode material (catalyst), electrolyte pH, and applied potential. plos.org On platinum electrodes in acidic solutions, the oxidation process begins at low potentials with the formation of adsorbed intermediates, such as carbon monoxide, and soluble products like glycolaldehyde. plos.org As the potential increases, further oxidation to glycolic acid, and eventually CO₂, occurs. plos.org The process involves multiple electron transfer steps and is often hindered by the formation of poisoning species on the catalyst surface. researchgate.net

The presence of the sulfate group in this compound is expected to significantly influence its redox behavior compared to ethylene glycol. The sulfate moiety is a strong electron-withdrawing group, which would likely make the oxidation of the adjacent alcohol group more difficult, shifting the onset potential for oxidation to higher, more positive values. acs.org The sulfate group also increases the molecule's water solubility and alters its adsorption characteristics on the electrode surface. The interaction between the negatively charged sulfate group and the electrode surface, which can be controlled by the applied potential, will play a crucial role in the orientation of the molecule and the accessibility of the alcohol group for oxidation.

Studies on alkyl sulfates have shown that the sulfur functional group has a deactivating role in oxidation reactions by the sulfate radical, which can be explained by its strong electron-withdrawing nature. acs.org This deactivating effect would likely translate to electrochemical oxidation as well.

Cyclic voltammetry can be used to probe these properties. A typical CV experiment would involve scanning the potential at an electrode (e.g., platinum, gold, or nickel) immersed in a solution containing this compound and a supporting electrolyte. researchgate.net The resulting voltammogram would provide information on the potentials at which oxidation and reduction events occur and the magnitude of the resulting currents, which relates to the reaction rate.

Table 2: Summary of Key Findings from Electrochemical Studies of Ethylene glycol Oxidation This table summarizes findings for ethylene glycol, which serve as a basis for predicting the behavior of this compound.

| Finding | Method/Conditions | Significance | Reference |

| Main Oxidation Products | In situ FTIRS and DEMS on Platinum (acidic) | Glycolaldehyde and glycolic acid are major products. | plos.org |

| Effect of pH | Cyclic Voltammetry on Platinum | Reaction kinetics are significantly faster in alkaline media compared to acidic media. | plos.org |

| Catalyst Activity | Cyclic Voltammetry (alkaline) | Pt-based catalysts (e.g., Pt-Ru) and Au-modified catalysts show enhanced activity for ethylene glycol oxidation. | researchgate.net |

| Reaction Intermediates | In situ FTIR (alkaline) | Detected intermediates include glycolate, oxalate, and formate, indicating C-C bond cleavage. | researchgate.net |

| Onset Potential | Electrodeposition on Nickel Foam (alkaline) | Porous NiO/Ni catalysts show an onset potential for oxidation around 1.3 V vs. RHE. | rsc.org |

Hyphenated Techniques for Real-Time Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the real-time monitoring of chemical reactions. chemijournal.comhumanjournals.comspringernature.com These online systems provide continuous data on the concentration of reactants, intermediates, and products, enabling detailed kinetic analysis and mechanism elucidation. nih.govacs.org For reactions involving this compound, such as its synthesis or degradation, techniques like HPLC-MS and FlowNMR are particularly well-suited.

The coupling of a separation technique like HPLC with an online spectroscopic detector is a powerful combination for monitoring reactions. chemijournal.comspringernature.com In a typical setup for monitoring the synthesis of this compound (an esterification-type reaction), a small, continuous stream of the reaction mixture is diverted from the reactor. acs.org This stream can be automatically sampled and injected into an HPLC system. The HPLC separates the components of the mixture—such as the starting materials (e.g., ethylene glycol), the product (this compound), and any byproducts. The separated components then flow into a detector, most powerfully a mass spectrometer, which provides identification and quantification for each species. This provides a near-real-time snapshot of the reaction's progress. acs.org

Mass spectrometry is an ideal detector for this purpose due to its high specificity and sensitivity, allowing for the simultaneous tracking of multiple components. nih.gov For example, online monitoring of esterification reactions has been successfully performed using a process mass spectrometer, yielding concentration profiles for reactants and products over time. nih.gov Similarly, HPLC-MS has been used for real-time kinetic monitoring of enzymatic reactions. nih.gov

Flow nuclear magnetic resonance (FlowNMR) spectroscopy is another excellent non-invasive technique for real-time reaction monitoring. rsc.org It allows for the direct observation of reactants and products in the solution phase without chromatographic separation. By flowing the reaction mixture through an NMR spectrometer, quantitative data on multiple species can be obtained simultaneously, providing direct insight into reaction kinetics. acs.orgrsc.org A combined online NMR and HPLC platform can offer complementary data, where NMR provides inherently quantitative information that can be used to calibrate the HPLC's UV detector for accurate mass percent results. acs.org

These hyphenated, real-time monitoring techniques are crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize product yield and minimize the formation of impurities in systems involving this compound. humanjournals.com

Theoretical and Computational Chemistry of Ethylene Glycol Sulfate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure of ethylene (B1197577) glycol sulfate (B86663), which in turn governs its reactivity and molecular behavior. These calculations are performed using various levels of theory to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic sulfates. DFT calculations have been employed to explore the reaction pathways for the formation of the solid-electrolyte interphase (SEI) in lithium-ion cells involving ethylene sulfate (DTD), a cyclic sulfate ester of ethylene glycol. researchgate.netresearchgate.net These studies use functionals like M062X to model the reductive decomposition of the molecule. researchgate.net DFT is also used to study the electronic structures of hydrated sulfate clusters, which provides insights into the solvation and stabilization of the sulfate group, a key feature of ethylene glycol sulfate. ijpsat.org

General applications of DFT to related organosulfates, such as those found in atmospheric aerosols, help in understanding their chemical reactivity. researchgate.net For instance, DFT calculations can predict ionization energies and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for assessing reactivity. researchgate.net DFT studies on the esterification mechanism of sulfonic acids with alcohols also provide analogous models for understanding the formation and cleavage of the sulfate ester bond in this compound. researchgate.netrsc.org

Ab initio (from first principles) methods are crucial for obtaining highly accurate predictions of molecular properties. Molecular orbital calculations have been specifically performed on 2-hydroxyethyl sulfate to examine the free energy profiles for intramolecular sulfuryl group transfer. acs.orgacs.org These studies utilized methods such as Møller–Plesset perturbation theory (MP2) with basis sets like 6-31+G* to analyze reaction dynamics and identify structures for trigonal bipyramidal pentacoordinate intermediates and transition states. acs.orgacs.org

Furthermore, ab initio quantum mechanical calculations, combined with dielectric continuum models, have been used to investigate the effect of solvents on the hydrolysis reaction of cyclic ethylene sulfate. semanticscholar.orgcsic.es Such studies are vital for understanding the stability and reaction mechanisms of the compound in aqueous environments. The conformational landscape of related molecules has also been explored, showing that different conformers can be favored depending on the phase (gas vs. implicit water), which is a key aspect of the molecular behavior of flexible molecules like this compound.

Molecular Dynamics Simulations of this compound Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the methodology has been widely applied to other organic sulfates, providing a framework for how such studies would be conducted. MD simulations are used to explore the behavior of molecules in solution and at interfaces.

For instance, MD simulations of sodium dodecyl sulfate (SDS) micelles in water have been used to study the conformational flexibility of the alkyl sulfate chain and the interactions between the sulfate headgroup, counterions (like Na⁺), and water molecules. researchgate.netnih.govacs.org These simulations depend heavily on the choice of force field (e.g., GROMOS, CHARMM36, OPLS-AA) which dictates the accuracy of the modeled interactions. nih.govacs.org Similarly, MD simulations of organosulfates in atmospheric aerosols investigate their surface activity and interactions at the air-water interface, which can be influenced by the presence of other ions like ammonium (B1175870). rsc.org A combined MD and classical nucleation theory approach has also been used to understand the hygroscopic nucleation of sulfate aerosols, highlighting the role of sulfate ionization in stabilizing aqueous clusters. acs.org These studies provide the basis for potential future simulations on this compound to understand its interactions in aqueous systems or at interfaces.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states.

For 2-hydroxyethyl sulfate, molecular orbital calculations have been used to model the free energy profile of intramolecular sulfuryl group transfer. acs.orgacs.org The study found that the activation barriers for this process are large, in contrast to analogous phosphoryl transfer reactions. This high barrier is attributed to the energetic cost of protonating the sulfate group to facilitate nucleophilic attack and the relative instability of the pentacoordinate sulfur intermediate compared to the tetracoordinate state. acs.org

In the context of battery chemistry, DFT calculations have been used to propose detailed reaction pathways for the reductive decomposition of cyclic ethylene sulfate on electrode surfaces. researchgate.netresearchgate.net These models suggest multi-step pathways involving ring-opening and the formation of various sulfur-containing species that contribute to the SEI layer. researchgate.net Additionally, computational studies on the hydrolysis of ethylene sulfate have explored the reaction coordinate, providing insights into the associative versus dissociative character of the mechanism. semanticscholar.orgcsic.esacs.org

Prediction of Structure-Reactivity Relationships through Computational Methods

Computational methods are powerful tools for establishing quantitative structure-reactivity relationships (QSRRs), which correlate molecular structure with chemical reactivity.

For sulfate esters, DFT calculations have been used to understand the intrinsic reactivity of the sulfur center. Studies on models like dimethyl sulfate show that nucleophilic attack preferentially occurs at the carbon center (SN2@C) rather than the sulfur center, explaining the general lack of reactivity at sulfur for many reactions. researchgate.net The structure of the alkyl group is a key determinant of reactivity; for example, the rates of hydrolysis for organosulfates depend on whether the sulfate group is attached to a primary, secondary, or tertiary carbon. copernicus.org

Computational approaches can also predict how structural modifications influence reaction barriers. For 2-hydroxyethyl sulfate, calculations predict that while Berry pseudorotation within the pentacoordinate intermediate is facile, the high energy of this intermediate itself presents a significant barrier to intramolecular reactions. acs.org More advanced approaches utilize machine learning models trained on quantum chemical properties derived from molecular structures to predict reactivity parameters for large sets of molecules, a method that could be applied to a series of substituted this compound derivatives. chemrxiv.orgchemrxiv.org

Thermodynamic Modeling of this compound in Solution Systems

Thermodynamic modeling allows for the prediction of bulk properties of substances in different environments, such as solubility, vapor pressure, and activity coefficients. The COSMOtherm (Conductor-like Screening Model for Real Solvents) software, which is based on quantum chemical calculations (typically DFT), is a prominent tool for this purpose.

While this compound has not been the specific subject of extensive published COSMOtherm studies, the methodology has been successfully applied to a wide range of atmospherically relevant organosulfates derived from isoprene (B109036) and monoterpenes. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net These studies calculate key thermodynamic properties that govern the partitioning of organosulfates between the gas and aerosol phases.

Key Thermodynamic Properties Predicted for Organosulfates using COSMOtherm:

| Property | Significance | Typical Findings for Organosulfates |

| Saturation Vapor Pressure | Determines the volatility and partitioning between gas and condensed phases. | Generally categorized as semi-volatile or low-volatile, with pressures many orders of magnitude lower than sulfuric acid. copernicus.orgresearchgate.netresearchgate.net |

| Solubility in Water | Influences the compound's fate in aqueous atmospheric aerosols and cloud water. | The neutral species may have limited solubility, but dissociation significantly enhances it. copernicus.orgresearchgate.net |

| pKa (Acid Dissociation Constant) | Indicates the degree of dissociation in aqueous solution. | Organosulfates are predicted to be strong acids, leading to a high degree of dissociation in water. copernicus.orgresearchgate.net |

| Activity Coefficients | Describes the deviation from ideal behavior in a mixture, affecting partitioning and reactivity. | Calculations often predict a "salting-out" effect, where the solubility of the organosulfate decreases in high-concentration inorganic salt solutions (e.g., ammonium sulfate). copernicus.orgresearchgate.netresearchgate.net |

These modeling approaches provide a powerful framework for estimating the thermodynamic properties of this compound in various solution systems, which is critical for predicting its environmental fate and behavior. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the environmental transformation and biogeochemical cycling of the chemical compound “this compound” (also known as 1,3,2-dioxathiolane 2,2-dioxide) to thoroughly address the detailed sections and subsections requested in the provided outline.

The vast majority of environmental research focuses on ethylene glycol , a chemically distinct compound. The environmental fate, degradation pathways, and transport mechanisms of ethylene glycol cannot be used to describe this compound, as the presence of the sulfate ester group fundamentally alters the molecule's chemical properties, reactivity, and behavior in environmental matrices.

While some chemical literature indicates that this compound is sensitive to moisture and can hydrolyze to form ethylene glycol and sulfuric acid, specific data on the rates of this reaction under various environmental conditions (e.g., different pH values in aquatic systems), its susceptibility to photochemical oxidation by hydroxyl radicals, or its biodegradation pathways (both aerobic and anaerobic) are not available. rsc.org Similarly, no studies identifying specific microorganisms capable of degrading this compound or models detailing its environmental transport and fate could be located.

Research on the broader class of compounds known as organosulfates indicates they can be formed in the environment and may be more mobile in groundwater than their parent compounds. nih.govnih.gov The biodegradation of organosulfates is generally carried out by microorganisms that produce sulfatase enzymes; however, this information is general and not specific to this compound. nih.govnih.gov

Due to the lack of specific research findings for this compound, providing a scientifically accurate and informative article that strictly adheres to the requested outline is not possible at this time. Fulfilling the request would require speculation or the incorrect application of data from other compounds, which would compromise the scientific integrity of the article.

Environmental Transformation and Biogeochemical Cycling of Ethylene Glycol Sulfate

Environmental Transport and Fate Modeling

Sorption and Desorption Behavior in Soil and Sediment

The mobility and bioavailability of ethylene (B1197577) glycol sulfate (B86663) in terrestrial and aquatic environments are significantly influenced by its sorption and desorption characteristics in soil and sediment. While specific studies on ethylene glycol sulfate are limited, the behavior of organosulfates, in general, provides valuable insights into its likely interactions with soil and sediment matrices.

The addition of a sulfate group to an organic molecule, such as ethylene glycol, typically increases its water solubility and imparts a negative charge. This alteration in chemical properties suggests that this compound will exhibit a lower affinity for soil organic matter and aquifer solids compared to its non-sulfated parent compound. nih.gov Consequently, hydrophobic interactions, which are a primary driver for the sorption of many neutral organic compounds, are expected to be less significant for this compound. nih.gov

Instead, the dominant sorption mechanism for this compound is likely to be electrostatic interactions, such as anion exchange or surface complexation with positively charged sites on soil minerals. nih.gov The extent of this sorption is influenced by several factors, including soil pH, the mineralogical composition of the soil, and the concentration of other anions in the soil solution that can compete for sorption sites. Generally, the sorption of sulfate and organosulfates to soil is pH-dependent, with increased sorption observed at lower pH values due to the protonation of mineral surfaces, which creates more positively charged sites.

Desorption of this compound is expected to be relatively facile, meaning it can be readily released from soil and sediment particles back into the porewater. This is consistent with the general behavior of sulfate ions, which can be easily desorbed from many soil types. osti.gov This high mobility suggests that this compound has the potential for significant transport through the soil profile and into groundwater.

Table 1: Factors Influencing the Sorption and Desorption of this compound in Soil and Sediment

| Factor | Influence on Sorption | Influence on Desorption |

| Soil pH | Decreased pH generally increases sorption due to more positively charged mineral surfaces. | Increased pH generally increases desorption. |

| Organic Matter Content | Likely to have a minor influence due to the hydrophilic nature of the sulfate group. | Minimal direct impact. |

| Clay Mineralogy | Soils rich in iron and aluminum oxides may exhibit higher sorption capacity. | Dependent on the strength of the electrostatic interaction. |

| Presence of Competing Anions | Higher concentrations of other anions (e.g., phosphate, nitrate) can decrease sorption. | Can be enhanced by the presence of competing anions. |

| Ionic Strength | May influence the electrical double layer and thus sorption behavior. | Can be affected by changes in ionic strength. |

Atmospheric Fate and Aerosol Interactions

Once released into the atmosphere, this compound is subject to various transformation processes that determine its atmospheric lifetime and potential to interact with aerosols. The primary atmospheric removal pathway for many organic compounds is reaction with hydroxyl radicals (HO•), and this is expected to be the case for this compound as well. copernicus.orgcopernicus.org

Studies on similar, more prevalent organosulfates like methyl sulfate and glycolic acid sulfate indicate that their reaction with HO• radicals initiates via hydrogen abstraction from the C-H bonds. copernicus.orgcopernicus.org This initial reaction leads to the formation of a radical intermediate, which can then undergo further reactions, including self-decomposition or interactions with other atmospheric oxidants like oxygen (O₂) and ozone (O₃). copernicus.orgcopernicus.org The ultimate products of these reactions are typically inorganic sulfate and various carbonyl compounds. copernicus.org

Formation and Transformation in Natural Systems (e.g., tropospheric aerosols)

This compound can be formed in the atmosphere through the chemical transformation of its precursor, ethylene glycol, in the presence of sulfur-containing compounds. A primary pathway for the formation of organosulfates in tropospheric aerosols is the reaction of volatile organic compounds (VOCs) or their oxidation products with acidic sulfate aerosols.

The process typically begins with the release of ethylene glycol into the atmosphere, where it can undergo oxidation by hydroxyl radicals to form various intermediate products. These products can then react with sulfuric acid (H₂SO₄), which is a key component of atmospheric aerosols, particularly in polluted regions. This acid-catalyzed reaction leads to the esterification of the hydroxyl groups of ethylene glycol or its oxidation products, resulting in the formation of this compound.

The formation of organosulfates is an important process in the lifecycle of atmospheric aerosols, as it can contribute to the growth of aerosol particles and alter their chemical composition. The transformation of volatile or semi-volatile organic compounds into less volatile organosulfates effectively transfers organic carbon from the gas phase to the particle phase, a process that has implications for air quality and climate.

Once formed within tropospheric aerosols, this compound can undergo further transformations. As discussed in the previous section, it can be subject to further oxidation by atmospheric oxidants. Additionally, it can undergo hydrolysis, although this process is generally considered to be slow under typical atmospheric conditions. The chemical and physical properties of the aerosol, such as its acidity and water content, will influence the rates of these transformation processes.

Applications of Ethylene Glycol Sulfate in Advanced Materials and Chemical Synthesis

Ethylene (B1197577) Glycol Sulfate (B86663) as a Chemical Intermediate in Organic Synthesis

Cyclic sulfates derived from vicinal diols, such as ethylene glycol sulfate, are highly useful chemical intermediates in organic synthesis. acs.orgkiesslinglab.com They are recognized as versatile electrophiles and alkylating reagents, with reactivity comparable to or greater than epoxides. acs.orgenamine.net This reactivity makes them valuable precursors for synthesizing a wide range of functionalized molecules. kiesslinglab.com

One key application is the one-pot synthesis of thiiranes (episulfides) and olefins. The process involves the ring-opening of the cyclic sulfate with a nucleophile like potassium thioacetate, followed by treatment with a base to form the thiirane. acs.org This methodology has been successfully applied to various polyols, including those derived from sugars, demonstrating its versatility in creating complex, sulfur-containing cyclic compounds. acs.org

Furthermore, cyclic sulfates are pivotal in the synthesis of functionalized acyclic compounds. The ring-opening reaction can be highly regioselective, allowing for the introduction of different functional groups at specific positions. For instance, reacting a cyclic sulfate with sodium azide (B81097) can selectively open the ring to produce a highly functionalized intermediate containing an azide, an alcohol, and a sulfate group, which can be further modified. kiesslinglab.comnih.gov This makes cyclic sulfates powerful building blocks for creating complex chiral molecules for use in pharmaceuticals and natural product synthesis. google.com

| Reactant | Reaction with Cyclic Sulfate | Primary Product | Reference |

|---|---|---|---|

| Potassium Thioacetate / Sodium Methoxide | Nucleophilic ring-opening followed by cyclization | Thiirane (Episulfide) | acs.org |

| Potassium Selenocyanate / Sodium Borohydride | Nucleophilic ring-opening and subsequent elimination | Olefin | acs.org |

| Sodium Azide | Selective nucleophilic ring-opening | Azido alcohol sulfate intermediate | kiesslinglab.comnih.gov |

| Various Nucleophiles (Alcohols, Amines, etc.) | Nucleophilic ring-opening | Monofunctionalized oligo(ethylene glycols) | acs.org |

Applications in Specialized Solvent Systems and Chemical Processing

While ethylene glycol itself is a widely used industrial solvent due to its miscibility with water and other organic liquids, the application of this compound as a specialized solvent is not well-established. magnumsolvent.comcorecheminc.com Its high reactivity as an electrophile generally makes it more suitable as a reactant or chemical intermediate rather than an inert solvent medium. acs.orgenamine.net

Role in Catalyst Design and Development of New Catalytic Systems

This compound is more often the subject of catalytic reactions than a component of catalyst design itself. The development of new catalytic systems has been crucial for both the efficient synthesis of cyclic sulfates and their subsequent reactions.

A key advancement is the use of ruthenium-catalyzed oxidation of cyclic sulfites to produce cyclic sulfates. google.comscite.ai This method is an efficient pathway to generate these valuable chiral intermediates, which can then be used in further syntheses. google.com

In the context of the macrocyclic sulfate (MCS) chemistry used for M-PEG synthesis, catalytic improvements are also being explored. The hydrolysis of the sulfate salt intermediate, a critical step in the reaction sequence, is traditionally promoted by sulfuric acid. acs.org Recent research has focused on replacing this hazardous liquid acid with a solid acid catalyst, Amberlyst-15. This heterogeneous catalyst facilitates the hydrolysis step effectively, offering advantages in handling, safety, and environmental impact, representing a significant development in the catalytic processing of these sulfate intermediates. acs.org

Derivatives and Analogues of Ethylene Glycol Sulfate: Synthesis and Reactivity

Synthesis of Substituted Ethylene (B1197577) Glycol Sulfates

The primary route for synthesizing substituted ethylene glycol sulfates involves the preparation of the corresponding substituted 1,2-diols, followed by cyclization to form the cyclic sulfate (B86663). A prominent method for obtaining chiral 1,2-diols is the Sharpless asymmetric dihydroxylation of alkenes. This powerful technique allows for the enantioselective synthesis of a wide range of vicinal diols from prochiral olefins. The resulting chiral diols can then be converted into their cyclic sulfates, often through a two-step process involving the formation of a cyclic sulfite (B76179) with thionyl chloride, followed by oxidation with a ruthenium catalyst to the cyclic sulfate. This method provides access to a large variety of enantiopure substituted ethylene glycol sulfates. researchgate.netunirioja.esresearchgate.net

Another versatile method for the synthesis of substituted cyclic sulfates is through halocyclization. This approach utilizes unsaturated monosulfates which, upon treatment with a halogen source, undergo cyclization to yield halo-substituted cyclic sulfates. This method is particularly useful for creating cyclic sulfates with additional functional groups, as the products contain electrophilic centers at the carbon bearing the halogen and at the carbon atoms of the cyclic sulfate ring. The regioselectivity of the cyclization can be influenced by the geometry of the starting alkene and the presence of steric and electronic directing groups. researchgate.net

The following table summarizes key synthetic methods for preparing substituted ethylene glycol sulfates:

| Starting Material | Reagents | Product | Key Features |

| Substituted Alkene | 1. OsO₄ (catalytic), Chiral Ligand, NMO 2. SOCl₂, Pyridine (B92270) 3. RuCl₃, NaIO₄ | Substituted Ethylene Glycol Sulfate | Enantioselective; provides access to chiral cyclic sulfates. |

| Unsaturated Monosulfate | Halogen (e.g., Br₂, I₂), Silver Salt | Halo-substituted this compound | Introduces additional functionality; regioselectivity can be controlled. |

| gem-Disubstituted Olefin | 1. Asymmetric Dihydroxylation 2. SOCl₂, Pyridine 3. RuCl₃, NaIO₄ | gem-Disubstituted this compound | Allows for the synthesis of highly substituted cyclic sulfates. unirioja.es |

Comparative Reactivity and Stability Studies of Analogues

The reactivity of this compound analogues is significantly influenced by the nature and position of substituents on the ethylene backbone. Cyclic sulfates are known to be more reactive than their acyclic counterparts due to ring strain. The five-membered ring of this compound and its derivatives forces the sulfate group into a conformation that is susceptible to nucleophilic attack.

Substituents can affect reactivity through both steric and electronic effects. Steric hindrance can impede the approach of a nucleophile to the electrophilic carbon centers of the cyclic sulfate. For instance, in the nucleophilic ring-opening of gem-disubstituted cyclic sulfates, the nucleophile preferentially attacks the less sterically hindered carbon atom. unirioja.es

The stability of substituted ethylene glycol sulfates is also a critical factor. Cis-isomers of substituted cyclic compounds are often less stable than their trans-isomers due to steric strain between the substituents on the same side of the ring. However, in some cases, intramolecular forces in cis-isomers can lead to increased stability. The stability of cyclic sulfates can be influenced by the solvent, with some ionic liquids showing the ability to enhance product stability compared to traditional organic solvents. researchgate.net

The following table presents a qualitative comparison of the reactivity of different types of substituted this compound analogues:

| Analogue Type | Substituent Effect | Expected Reactivity Trend |

| Alkyl-substituted | Steric hindrance at the site of substitution. | Reactivity decreases with increasing size and number of alkyl groups at the reaction center. |

| Electron-withdrawing group substituted | Inductive effect, making the carbon atoms more electrophilic. | Reactivity towards nucleophiles is generally increased. |

| Halo-substituted | Inductive effect and potential for the halogen to act as a leaving group. | Reactivity is enhanced at the carbon bearing the halogen, though ring-opening of the sulfate may still be preferred. |

| cis vs. trans Isomers | Steric strain in the cis isomer. | cis-isomers may exhibit higher reactivity due to greater ring strain. stackexchange.com |

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their reactivity is primarily governed by the principles of physical organic chemistry, particularly steric and electronic effects. The primary mode of reaction for these compounds is nucleophilic substitution, typically following an S(_N)2 mechanism.

Electronic Effects: The presence of electron-withdrawing substituents on the ethylene backbone increases the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack. This generally leads to an increase in reaction rates. Conversely, electron-donating groups can decrease the electrophilicity of the carbon atoms, resulting in slower reaction rates. Quantitative structure-activity relationship (QSAR) models have been developed to predict the reactivity of organic compounds, including sulfates, based on molecular descriptors that account for these electronic effects. nih.govlibretexts.orgnih.gov

Steric Effects: The rate of S(_N)2 reactions is highly sensitive to steric hindrance. Bulky substituents near the reaction center can shield the electrophilic carbon from the approaching nucleophile, significantly slowing down the reaction rate. In substituted ethylene glycol sulfates, nucleophilic attack is generally favored at the less substituted carbon atom. The regioselectivity of the ring-opening reaction can often be predicted by considering the steric environment around the two carbon atoms of the cyclic sulfate. researchgate.netnih.gov

Mechanistic Diversities in Derived Compounds

While the predominant reaction mechanism for this compound and its derivatives is the S(_N)2 ring-opening, other mechanistic pathways can become significant depending on the substrate structure, reaction conditions, and the nature of the attacking species.

S(_N)2 Mechanism: This is the most common pathway, involving a backside attack by a nucleophile on one of the carbon atoms of the cyclic sulfate ring. This results in the opening of the ring and the formation of a sulfate monoester. The reaction proceeds with an inversion of stereochemistry at the carbon center that is attacked.

Elimination Reactions: Under certain conditions, particularly with strong, sterically hindered bases, elimination reactions can compete with or even dominate over substitution. The E2 mechanism, which is a concerted, one-step process, is a likely pathway. In this case, the base removes a proton from a carbon atom adjacent to the carbon bearing the sulfate group, leading to the formation of an alkene and the expulsion of the sulfate leaving group. The regioselectivity of the elimination is often governed by Zaitsev's rule, favoring the formation of the more substituted alkene, although bulky bases can lead to the Hofmann product (the less substituted alkene). iitk.ac.inbyjus.comwikipedia.orglibretexts.orgksu.edu.sa

The competition between S(_N)2 and E2 pathways is influenced by several factors:

Basicity vs. Nucleophilicity: Strong, non-nucleophilic bases favor E2, while strong, nucleophilic bases can lead to a mixture of S(_N)2 and E2 products.

Substrate Structure: Increased substitution at the carbon atoms of the this compound can hinder the S(_N)2 pathway, making elimination more favorable.

Solvent: Polar aprotic solvents tend to favor S(_N)2 reactions, while the choice of solvent can also influence the strength of the base and thus the E2 pathway. researchgate.net

In some cases, an E1 mechanism, which proceeds through a carbocation intermediate, may also be possible, particularly with substrates that can form a stable carbocation and in the presence of a weak base.

Emerging Research Directions and Future Perspectives on Ethylene Glycol Sulfate

Integration with Sustainable Chemistry and Green Synthesis Principles

The integration of sustainable chemistry into the production and application of ethylene (B1197577) glycol sulfate (B86663) is a pivotal area for future research. Green synthesis principles aim to reduce waste, minimize energy consumption, and utilize renewable feedstocks. The traditional synthesis of alkyl sulfates often involves reagents like chlorosulfuric acid or sulfur trioxide, which require careful handling. wikipedia.org

Future research is likely to focus on developing greener synthetic routes to ethylene glycol sulfate. Key strategies include:

Bio-based Feedstocks: Utilizing ethylene glycol derived from renewable biomass sources can significantly reduce the carbon footprint of the synthesis process.

Safer Sulfating Agents: Employing less hazardous sulfating agents, such as sulfur trioxide complexes like the triethylamine-SO₃ complex, can improve the safety and environmental profile of the reaction. nih.gov This approach avoids the generation of corrosive byproducts like hydrogen chloride. wikipedia.org

Catalytic Processes: Developing catalytic methods for sulfation could lead to higher efficiency and selectivity under milder reaction conditions, reducing energy input.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The application of ethylene glycol as a green solvent in various chemical reactions further underscores the potential for sustainable practices within this chemical family. researchgate.net

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques, particularly those enabling in-situ monitoring, are critical for tracking the real-time progress of chemical transformations. youtube.com Fiber-optic probes based on Fourier-transform infrared (FTIR) and Raman spectroscopy can be directly inserted into a reaction vessel to monitor the concentrations of reactants, intermediates, and products without the need for sampling. spectroscopyonline.commdpi.com

For the synthesis of this compound from ethylene glycol and a sulfating agent, in-situ monitoring could provide invaluable data:

FTIR-ATR Spectroscopy: An Attenuated Total Reflection (ATR) probe could track the reaction by monitoring the disappearance of the broad O-H stretching band of the ethylene glycol reactant and the appearance of characteristic strong absorption bands for the sulfate group, such as the S=O and O-S-O stretches. mdpi.comcopernicus.org

Raman Spectroscopy: This technique is highly sensitive to the symmetric vibrations of non-polar bonds and is insensitive to water, making it suitable for aqueous reaction media. mdpi.com It could be used to monitor the formation of the sulfate ester by detecting its unique vibrational fingerprint.

Real-time monitoring allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of process parameters, leading to improved yield, purity, and safety. mdpi.com

Table 1: Potential Spectroscopic Markers for In-Situ Monitoring of this compound Synthesis

| Spectroscopic Technique | Key Vibrational Mode | Wavenumber Region (approx.) | Species Monitored |

| FTIR Spectroscopy | O-H Stretch (Alcohol) | 3200-3600 cm⁻¹ | Ethylene Glycol (Reactant) |

| FTIR Spectroscopy | S=O Stretch (Sulfate) | 1350-1450 cm⁻¹ | This compound (Product) |

| FTIR Spectroscopy | O-S-O Stretch (Sulfate) | 1150-1250 cm⁻¹ | This compound (Product) |

| Raman Spectroscopy | C-O Stretch (Alcohol) | 1000-1100 cm⁻¹ | Ethylene Glycol (Reactant) |

| Raman Spectroscopy | S-O Stretch (Sulfate) | 950-1050 cm⁻¹ | This compound (Product) |

Development of Novel Catalytic Systems for this compound Transformations

Research into the catalytic transformations of this compound is an area ripe for discovery. This includes both the catalytic breakdown of the molecule and its use as a catalyst itself.

Biocatalytic Transformations: Enzymes known as alkylsulfatases are capable of catalyzing the cleavage of sulfate esters. researchgate.net Some of these enzymes are α-ketoglutarate-dependent dioxygenases that achieve desulfurization through an oxygenative mechanism. researchgate.net Exploring the activity of these biocatalysts on this compound could open pathways for its biodegradation or its use in biocatalytic synthetic routes where the sulfate group acts as a temporary protecting or activating group.

This compound in Catalysis: Recent studies have shown that simple dialkyl sulfates can function as effective Lewis acid catalysts, activating carbonyl groups for reactions like acetal (B89532) formation. chemrxiv.org The catalytic activity stems from the electrophilic nature of the alkyl group. This suggests a novel research direction for this compound. Its acidic sulfate proton and the potential for its 2-hydroxyethyl group to interact with substrates could enable it to function as a bifunctional or organocatalyst in various transformations.

Frontiers in Computational Prediction of this compound Behavior

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone. Density Functional Theory (DFT) and other high-level quantum chemical methods are increasingly used to study organosulfate compounds. rsc.org

For this compound, computational approaches can be used to:

Predict Molecular Properties: Calculate its three-dimensional structure, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and electronic properties.

Model Reaction Mechanisms: Investigate the energetics of its synthesis and potential degradation pathways, helping to optimize reaction conditions.

Simulate Interactions: Use molecular dynamics simulations to understand its behavior in solution, its interaction with surfaces, and its role in formulations like electrolytes.